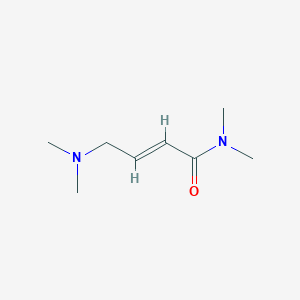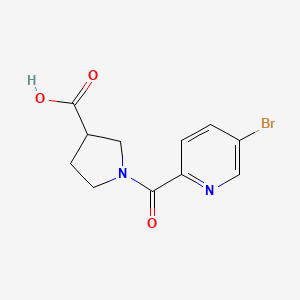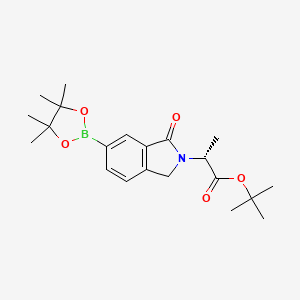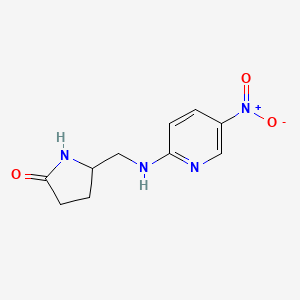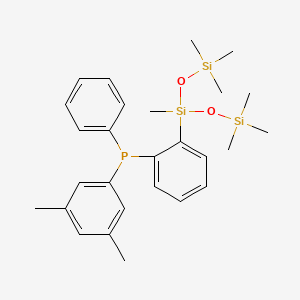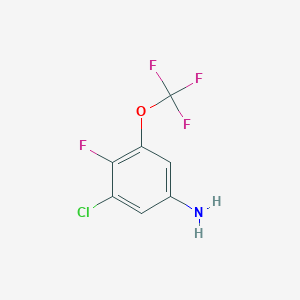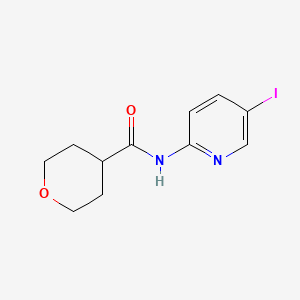
n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and a tetrahydropyran ring fused to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Formation of Tetrahydropyran Ring: The iodinated pyridine is then reacted with a suitable diol under acidic conditions to form the tetrahydropyran ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- N-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-Chloropyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-Fluoropyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom is larger and more polarizable compared to other halogens, which can enhance its interactions with biological targets and improve its efficacy in medicinal applications.
特性
分子式 |
C11H13IN2O2 |
|---|---|
分子量 |
332.14 g/mol |
IUPAC名 |
N-(5-iodopyridin-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15) |
InChIキー |
SEJXHEDRJMSFHP-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(=O)NC2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


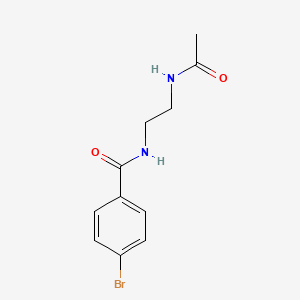
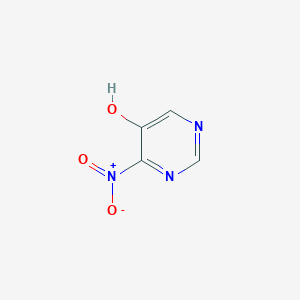


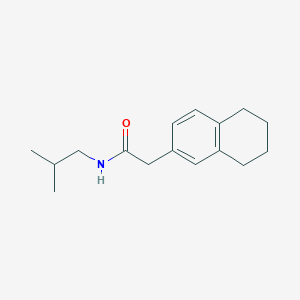
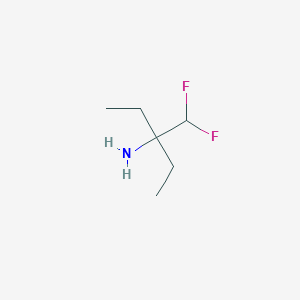
![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
